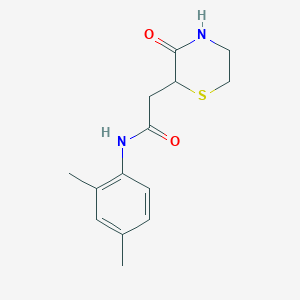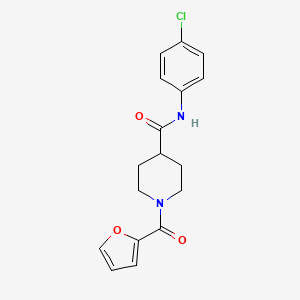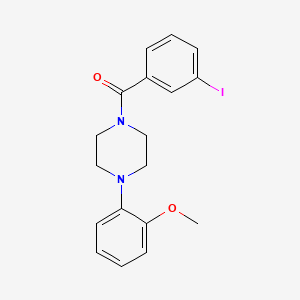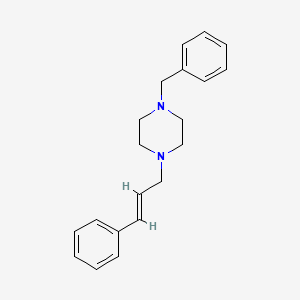![molecular formula C14H16ClNO5 B5340714 N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride](/img/structure/B5340714.png)
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride, also known as HCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HCA is a derivative of coumarin, which is a natural compound found in many plants and has been shown to have a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer development. It has also been shown to activate certain cellular signaling pathways that are involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which may help protect against oxidative stress and damage. It also has anti-inflammatory properties, which may help reduce inflammation in the body. This compound has also been shown to have anti-cancer properties, which may help prevent the development and progression of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are also limitations to the use of this compound in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Another area of interest is the development of new synthesis methods for this compound that may improve its solubility and stability. Additionally, there is ongoing research on the mechanisms of action of this compound and its potential applications in a variety of other areas, including cardiovascular disease, diabetes, and obesity.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. While there are limitations to the use of this compound in lab experiments, ongoing research is exploring new synthesis methods and potential applications for this promising compound.
Métodos De Síntesis
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the desired compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most commonly used method for synthesizing this compound is chemical synthesis, which involves the reaction of coumarin with beta-alanine and hydrochloric acid.
Aplicaciones Científicas De Investigación
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5.ClH/c1-8-6-13(19)20-14-9(8)2-3-11(16)10(14)7-15-5-4-12(17)18;/h2-3,6,15-16H,4-5,7H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZAWNHAFSTETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CNCCC(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]ethoxy}ethanol](/img/structure/B5340641.png)
![methyl 4,5-dimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5340664.png)

![6-methyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5340685.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B5340686.png)
![1'-(6-methyl-2-propylpyrimidin-4-yl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5340688.png)



![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5340701.png)
![ethyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5340708.png)

![1-oxo-1-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-pentanone](/img/structure/B5340728.png)
![3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5340731.png)